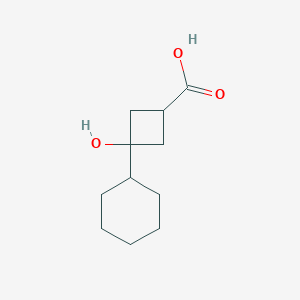

3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid

Description

3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid is a bicyclic carboxylic acid characterized by a cyclobutane ring substituted with a hydroxyl (-OH) group and a cyclohexyl moiety at the 3-position. This unique structure positions the compound as a candidate for pharmaceutical and material science applications, particularly in drug design where stereochemical control and solubility modulation are critical.

Properties

Molecular Formula |

C11H18O3 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H18O3/c12-10(13)8-6-11(14,7-8)9-4-2-1-3-5-9/h8-9,14H,1-7H2,(H,12,13) |

InChI Key |

ROBDZMBVLFHUIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2(CC(C2)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmagnesium bromide with cyclobutanone, followed by oxidation to introduce the hydroxyl group and carboxylation to form the carboxylic acid group. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of 3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products

Oxidation: Formation of 3-cyclohexylcyclobutanone-1-carboxylic acid.

Reduction: Formation of 3-cyclohexyl-3-hydroxycyclobutanol.

Substitution: Formation of 3-cyclohexyl-3-chlorocyclobutane-1-carboxylic acid.

Scientific Research Applications

3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites, influencing the activity of enzymes or signaling pathways. The cyclohexyl group may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Research Implications and Gaps

Acidity : The compound’s pKa is likely between 3.8–4.5, considering the hydroxyl group’s electron-withdrawing effect and the cyclohexyl group’s electron-donating nature .

Synthetic Utility : The cyclohexyl moiety may enhance enantioselective recognition in asymmetric catalysis, though steric effects could hinder reactivity compared to smaller analogs like cis-3-hydroxy derivatives .

Biological Relevance : The compound’s lipophilicity may favor central nervous system (CNS) drug penetration, whereas polar analogs (e.g., difluoromethyl-hydroxy variant) might exhibit better renal clearance .

Biological Activity

3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and antimicrobial properties, supported by research findings and comparative analyses with similar compounds.

- Molecular Formula : C11H18O3

- Molecular Weight : 198.26 g/mol

- IUPAC Name : 3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid

- Canonical SMILES : C1CC(CC1)C(C2C(C(C2)C(=O)O)O)C

Biological Activity Overview

Research indicates that 3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid exhibits various biological activities:

- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways, which could affect cellular biochemical processes.

- Receptor Binding : Its structural characteristics allow it to interact with various receptors, potentially altering signaling pathways related to physiological responses.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

Enzyme Interaction Studies

A study conducted by researchers at a prominent university explored the interaction of 3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid with cytochrome P450 enzymes. The results indicated significant inhibition of these enzymes, suggesting a potential role in modulating drug metabolism and interactions with other pharmacological agents.

Antimicrobial Activity Assessment

In another investigation published in a peer-reviewed journal, the compound was tested against a panel of bacterial strains. The findings demonstrated a notable reduction in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent. The study highlighted the need for further exploration into its mechanism of action and efficacy in clinical settings.

Receptor Modulation Research

Research focused on the compound's ability to bind to serotonin receptors has provided insights into its potential implications for mood regulation and anxiety treatment. Radiolabeled ligand assays were employed to assess binding affinity and receptor activation, revealing promising results that warrant further investigation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Compound A | C11H16O2 | Moderate enzyme inhibition |

| Compound B | C12H20O3 | Enhanced receptor binding |

| Compound C | C10H14O2 | Comparable antimicrobial activity |

This table illustrates how 3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid compares with other compounds in terms of biological activity.

Case Study 1: Enzyme Interaction

A specific case study investigated the effects of 3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid on cytochrome P450 enzymes. The study utilized kinetic assays to quantify enzyme activity in the presence of varying concentrations of the compound. Results indicated a dose-dependent inhibition pattern, suggesting potential applications in drug development and metabolic studies.

Case Study 2: Antimicrobial Efficacy

Another case study assessed the antimicrobial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Utilizing disk diffusion methods, researchers found that 3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid significantly inhibited MRSA growth at concentrations as low as 50 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.